N-(4-methoxybenzyl)-1H-indole-3-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-1H-indole-3-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also features a carboxamide group attached to the indole ring and a 4-methoxybenzyl group attached to the nitrogen atom of the indole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
N-(4-methoxybenzyl)-1H-indole-3-carboxamide is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, this compound treatment has been shown to prevent amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, this compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s action on these pathways leads to a reduction in the formation of Aβ plaques and aggregation of neurofibrillary tangles (NFT), which are formed by tau in its hyperphosphorylated form .
Pharmacokinetics
The compound’s ability to influence in vivo neurogenesis suggests that it may have favorable absorption and distribution properties
Result of Action
The molecular and cellular effects of this compound’s action are significant. The compound prevents Aβ formation and reduces the levels of phosphorylated forms of tau . These effects support its potential as a therapeutic strategy against AD .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Attachment of the 4-Methoxybenzyl Group: The final step involves the alkylation of the nitrogen atom of the indole ring with 4-methoxybenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methoxybenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable bases or catalysts.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring or the 4-methoxybenzyl group.
Reduction Products: Reduced derivatives of the carboxamide group or the indole ring.
Substitution Products: Substituted derivatives with different functional groups replacing the 4-methoxybenzyl group.
Scientific Research Applications
N-(4-methoxybenzyl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-1H-indole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxybenzyl)-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the indole ring.
N-(4-methoxybenzyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-(4-methoxybenzyl)-1H-indole-3-acetamide: Similar structure but with an acetamide group instead of a carboxamide group.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and positions on the indole ring.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-13-8-6-12(7-9-13)10-19-17(20)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAXZMKNLLZIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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